N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide
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Overview
Description
N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide is an organic compound with the molecular formula C18H12N2O2 It is characterized by the presence of a cyano group, a phenyl group, and a furan ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the furan derivative with an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-phenylfuran-2-yl)benzamide
- N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide
- 3-cyano-5-phenyl-2-(1-pyrrolyl)furan
Uniqueness
N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide structure, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-5-9-15(10-13)18(22)21-19-16(12-20)11-17(23-19)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQAEYAMQKAULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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